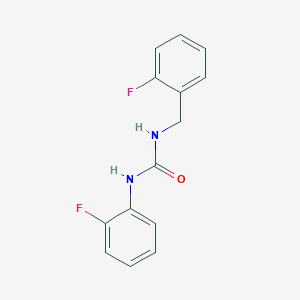![molecular formula C22H22N2O4S2 B5145329 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5145329.png)
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPT0G211 and is synthesized through a multi-step process.
作用机制
MPT0G211 exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, MPT0G211 induces apoptosis by activating caspase-3 and caspase-9, which are enzymes that play a crucial role in programmed cell death. MPT0G211 also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. In inflammation, MPT0G211 reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
MPT0G211 has been shown to have various biochemical and physiological effects. In cancer cells, MPT0G211 induces DNA damage and inhibits the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and transcription. In inflammation, MPT0G211 reduces the production of reactive oxygen species and inhibits the activation of macrophages.
实验室实验的优点和局限性
MPT0G211 has several advantages for laboratory experiments, including its high potency and selectivity for cancer cells and its ability to reduce inflammation. However, MPT0G211 also has some limitations, including its low solubility in water and its potential toxicity in high doses.
未来方向
There are several future directions for research related to MPT0G211. One potential direction is to study the efficacy of MPT0G211 in combination with other drugs for cancer treatment. Another direction is to investigate the potential of MPT0G211 for the treatment of other diseases, such as autoimmune disorders. Additionally, further research is needed to optimize the synthesis method of MPT0G211 and to develop more efficient and cost-effective methods for large-scale production.
Conclusion:
In conclusion, MPT0G211 is a chemical compound that has shown potential therapeutic applications in cancer and inflammation research. Its mechanism of action involves multiple pathways that induce apoptosis and reduce inflammation. MPT0G211 has several advantages for laboratory experiments, but also has some limitations. Future research directions include investigating its efficacy in combination with other drugs and exploring its potential for the treatment of other diseases.
合成方法
The synthesis of MPT0G211 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-(4-methylphenylamino)benzenesulfonamide with 2-chloro-4-nitrophenol in the presence of a base to form 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-4-nitrophenol. The nitro group is then reduced to an amino group using a reducing agent, followed by the reaction with 3-(methylthio)aniline in the presence of a base to form the final product, MPT0G211.
科学研究应用
MPT0G211 has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation. In cancer research, MPT0G211 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. Inflammation research has shown that MPT0G211 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-16-6-8-17(9-7-16)24-30(26,27)21-12-10-19(11-13-21)28-15-22(25)23-18-4-3-5-20(14-18)29-2/h3-14,24H,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNXERFNPCFJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5145281.png)
![N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5145289.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5145296.png)
![N-benzyl-3-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B5145303.png)
![4-[4-(2,4-dichlorophenoxy)butyl]morpholine](/img/structure/B5145307.png)
![4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B5145313.png)
![N-(3-cyanophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5145314.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5145318.png)

![[1-(1,3-benzodioxol-5-ylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5145336.png)
![ethyl 5-chloro-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B5145345.png)
![benzyl 3-{[(3,4-dimethylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5145349.png)